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Abstract

3-Ethynylphenol is a bifunctional aromatic compound featuring both a phenolic hydroxyl group
and a terminal ethynyl (alkyne) group. This unique structural arrangement imparts a versatile
reactivity profile, making it a highly valuable building block in medicinal chemistry, materials
science, and synthetic organic chemistry. The presence of two distinct, orthogonally reactive
functional groups—the nucleophilic and acidic phenol and the versatile terminal alkyne—allows
for sequential and chemoselective modifications. This guide provides an in-depth exploration of
the core chemical properties, spectroscopic signatures, and diverse reactivity of 3-
ethynylphenol, offering practical insights and detailed protocols for researchers, scientists,
and professionals in drug development.

Core Physicochemical and Spectroscopic
Properties

3-Ethynylphenol is a white to pale yellow crystalline powder at room temperature.[1] Its
bifunctional nature dictates its physical and chemical characteristics. The phenolic group allows
for hydrogen bonding, influencing its melting point and solubility, while the alkyne provides a
site for a rich variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
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Physicochemical Data

The fundamental properties of 3-ethynylphenol are summarized below for quick reference.

Property Value Source(s)
CAS Number 10401-11-3 [1]12]
Molecular Formula CsHeO [1][2]
Molecular Weight 118.13 g/mol [11[2]
Melting Point 64-66 °C [1]

Boiling Point 230.9 + 23.0 °C at 760 mmHg [2]

Density 1.1+0.1 g/cm3 [2]

pKa (Phenolic H) 9.30 £ 0.10 (Predicted) [1]

] ~25 (Typical for terminal
pKa (Acetylenic H)
alkynes)

[3]

The significant difference in acidity between the phenolic proton (pKa = 9.3) and the acetylenic

proton (pKa = 25) is the cornerstone of its chemoselective reactivity. This allows for the

selective deprotonation of the phenol with moderate bases (e.g., NaOH, K2COs) without

affecting the alkyne, a critical feature for sequential functionalization strategies.[3][4]

Spectroscopic Signature Analysis

Understanding the spectroscopic data is crucial for reaction monitoring and product

characterization.[5]
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. Expected Chemical
Spectroscopy Functional Group . Key Features
Shift | Wavenumber

55.06.0 Broad singlet, position
.0-6. m
1H NMR Phenolic -OH (variabl )pp is concentration and
variable
solvent dependent.

Complex multiplets

characteristic of a 1,3-

Aromatic Ar-H 0 6.8-7.3 ppm ) )
disubstituted benzene
ring.

Acetylenic =C-H 0 ~3.0 ppm Sharp singlet.

Quaternary carbon,
13C NMR Aromatic C-OH 0 ~155 ppm deshielded by the

oxygen atom.

) Four signals for the
Aromatic C-H/C-C 0 115-130 ppm )
aromatic carbons.

Two distinct signals
0 ~83 ppm (C-Ar), ~77

Alkyne C=C for the sp-hybridized
ppm (C-H)
carbons.
Broad, strong
IR Spectroscopy Phenolic O-H 3600-3200 cm~1 absorption due to

hydrogen bonding.[6]

Sharp, strong

Acetylenic =C-H ~3300 cm™1 ]
absorption.
Sharp, medium-to-
Alkyne C=C ~2100 cm™1 weak intensity
absorption.
) Multiple sharp
Aromatic C=C 1600-1450 cm™?

absorptions.

Synthesis of 3-Ethynylphenol
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A common and efficient laboratory-scale synthesis involves a Sonogashira coupling reaction
followed by deprotection.[7] The phenolic hydroxyl group is typically protected to prevent
interference with the palladium/copper catalyst.

Sonogashira Couplin

g pling
[B_Bmmopheml] Protection (e.g., TBDMSCI Protected 3-Bromophenol | _(TMS-acetylene, Pd/Cu catalyst) Gmtede d 3-Ethynylohenol Deri ) Deprotection (e.g., TBAF) [3-Emyny|pheno|]

(e.g., TBDMS ether)

Click to download full resolution via product page

General synthetic workflow for 3-ethynylphenol.

Protocol: Synthesis via Silyl-Protected Intermediate[7]

e Protection: 3-Bromophenol is reacted with a silylating agent like tert-butyldimethylsilyl
chloride (TBDMSCI) and imidazole in DMF to yield 1-bromo-3-(tert-
butyldimethylsiloxy)benzene. This protects the acidic phenolic proton.

» Sonogashira Coupling: The protected bromophenol is coupled with (trimethylsilyl)acetylene
using a palladium catalyst (e.g., Pd(PPhs)2Cl2) and a copper(l) co-catalyst (e.g., Cul) in the
presence of an amine base like triethylamine.

o Deprotection: The resulting bis-silylated product is treated with a fluoride source, such as
tetrabutylammonium fluoride (TBAF), to simultaneously remove both the silyl protecting
groups from the phenolic oxygen and the alkyne, yielding 3-ethynylphenol in high yield.

Chemical Reactivity and Synthetic Applications

The utility of 3-ethynylphenol stems from the ability to selectively target its two functional

groups.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group behaves as a typical phenol, undergoing reactions characteristic of its
weakly acidic and nucleophilic nature.[4][8]

» Acidity and O-Alkylation/O-Acylation: The phenol is readily deprotonated by bases like
sodium hydroxide or potassium carbonate to form a highly nucleophilic phenoxide ion.[9]
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This phenoxide can then participate in Williamson ether synthesis with alkyl halides or be
acylated by acid chlorides or anhydrides to form esters.[8][10] These reactions are
fundamental for modifying the phenolic position while leaving the alkyne intact for
subsequent transformations.

» Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating group
and an ortho, para-director for EAS reactions.[4][9] Reactions like halogenation or nitration
can be performed, although conditions must be carefully controlled.[9][11] The strong
activation can lead to polysubstitution, and harsh acidic conditions may affect the alkyne
moiety.

Reactions Involving the Terminal Alkyne Group

The terminal alkyne is the site of the most powerful and modern synthetic transformations,
establishing 3-ethynylphenol as a key building block in drug discovery and materials science.
[12][13]

This palladium- and copper-co-catalyzed reaction is one of the most robust methods for
forming C(sp?)-C(sp) bonds. It couples 3-ethynylphenol with aryl or vinyl halides/triflates.[14]
[15] This reaction is central to the synthesis of complex conjugated systems, natural products,
and pharmaceutical agents.[16][17] The functional group tolerance is high, and reactions can
often be performed under mild conditions, preserving the free hydroxyl group.[16]
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Copper Cycle

Deprotonation \Delivers alkyne
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Elimination R-Pd(I)(X)L2
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(from Cu cycle)
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Click to download full resolution via product page
Simplified catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol: General Sonogashira Coupling

» To a degassed solution of 3-ethynylphenol (1.0 eq.), the aryl/vinyl halide (1.1 eq.), and a
copper(l) salt (e.g., Cul, 0.05 eq.) in a suitable solvent (e.g., THF/EtsN mixture), add a
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palladium catalyst (e.g., Pd(PPhs)2Cl2, 0.02 eq.).

e The reaction vessel is sealed and heated (typically 50-80 °C) with stirring.
e Reaction progress is monitored by TLC or LC-MS.

e Upon completion, the reaction is cooled, filtered to remove solids, and the solvent is
evaporated.

e The crude product is purified by column chromatography to yield the coupled product.

The terminal alkyne of 3-ethynylphenol is an ideal substrate for "click" chemistry, most notably
the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).[18][19] This reaction provides a
highly efficient and specific route to form stable 1,4-disubstituted 1,2,3-triazole rings by reacting
with an organic azide.[20][21] The reaction is renowned for its high yields, mild aqueous
conditions, and exceptional functional group tolerance, making it a premier choice for
bioconjugation, labeling of biomolecules, and creating functional polymers.[20]

Cu(I) Catalyst
(e.g., CuSOa4, Na-Ascorbate)

3-Ethynylphenol + R-N3 H20/t-BuOH » 1,4-Disubstituted Triazole

Click to download full resolution via product page

The Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CUAAC Reaction

 Dissolve the organic azide (1.0 eq.) and 3-ethynylphenol (1.1 eq.) in a 1:1 mixture of water
and t-butanol.

e Add a freshly prepared solution of sodium ascorbate (0.2 eq. in water).

e Add a solution of copper(ll) sulfate pentahydrate (0.05 eq. in water). The mixture will often
turn yellow or green.

 Stir vigorously at room temperature. The reaction is often complete within 1-24 hours.
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e Upon completion, the product may precipitate or can be extracted with an organic solvent
(e.g., ethyl acetate).

e The product is isolated and purified as necessary, often by simple filtration or extraction.

Safety and Handling

3-Ethynylphenol should be handled with appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and
causes skin and serious eye irritation.[1][22][23] Work should be conducted in a well-ventilated
fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal
information.[24][25]

Conclusion

3-Ethynylphenol stands out as a uniquely versatile molecular scaffold. The strategic
placement of a phenolic hydroxyl group and a terminal alkyne allows for a vast array of
chemical transformations to be performed with high degrees of chemoselectivity. Its utility in
Sonogashira couplings and click chemistry has cemented its role as an indispensable building
block for constructing complex molecular architectures in fields ranging from pharmaceuticals
to advanced materials. The principles and protocols outlined in this guide provide a solid
foundation for leveraging the full synthetic potential of this powerful reagent.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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